molecular formula C8H3BrFNO3 B2633186 5-Bromo-3-fluoroisatoic anhydride CAS No. 1049118-00-4

5-Bromo-3-fluoroisatoic anhydride

Cat. No.: B2633186
CAS No.: 1049118-00-4
M. Wt: 260.018
InChI Key: RXWIBKZSJOMMQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoroisatoic anhydride typically involves the cyclization of 3-bromo-5-fluoroanthranilic acid with phosgene or its equivalents, such as triphosgene or carbonyldiimidazole. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoroisatoic anhydride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amide derivatives.

Scientific Research Applications

5-Bromo-3-fluoroisatoic anhydride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoroisatoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-fluoroisatoic anhydride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isatoic anhydrides. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

6-bromo-8-fluoro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWIBKZSJOMMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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